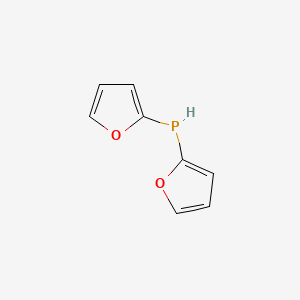

Bis(2-furyl)phosphine

Description

Overview of Organophosphorus Ligands in Catalysis and Coordination Chemistry

Organophosphorus compounds, particularly phosphines, are of paramount importance as ligands in homogeneous catalysis. wikipedia.org Their utility stems from the ability to fine-tune the electronic and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. google.com These ligands are integral to a wide array of transition-metal-mediated reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. wikipedia.orgtandfonline.comtandfonline.com The phosphorus atom in these ligands donates its lone pair of electrons to the metal, forming a coordinate bond. The nature of the substituents on the phosphorus atom dictates the ligand's properties, such as its basicity and steric bulk, which are critical for catalytic performance. google.com

Distinctive Characteristics of Furyl Substituents in Phosphine (B1218219) Ligands

The incorporation of furan (B31954) rings as substituents on the phosphorus atom imparts unique electronic properties to the resulting phosphine ligand. The 2-furyl group is considered to be electron-withdrawing, which contrasts with the more electron-donating nature of alkyl or aryl groups commonly found in other phosphines. znaturforsch.comacs.org This electron-withdrawing character is attributed to the electronegativity of the oxygen atom within the furan ring. acs.org Consequently, furylphosphines are generally less basic (poorer σ-donors) and better π-acceptors compared to ligands like triphenylphosphine (B44618). acs.orgresearchgate.net These electronic features can lead to enhanced catalytic activity in certain reactions by influencing the rates of key steps such as oxidative addition and reductive elimination.

Positioning Bis(2-furyl)phosphine within the Landscape of Advanced Ligand Design

This compound represents a foundational structure within the furylphosphine family. While its direct applications are less documented than its trisubstituted counterpart, Tri(2-furyl)phosphine (B125338), it serves as a crucial building block. The related and more commercially available compound, this compound chloride, is a key reactant in the synthesis of more complex and chiral phosphine ligands. alfachemic.comsigmaaldrich.comscientificlabs.co.uk These subsequently designed ligands are employed in a variety of catalytic processes, including several types of cross-coupling reactions. sigmaaldrich.com The study of this compound and its derivatives contributes to the broader understanding of how heteroaromatic substituents can be strategically employed to create the next generation of highly efficient and selective catalysts.

Chemical and Physical Properties of this compound and its Chloride Derivative

The fundamental properties of a chemical compound dictate its behavior and potential applications. Below is a summary of the known physical and chemical data for this compound and its more stable and commercially available precursor, this compound chloride.

| Property | This compound | This compound chloride |

| IUPAC Name | bis(furan-2-yl)phosphane | chlorobis(furan-2-yl)phosphane |

| CAS Number | 216020-59-6 nih.gov | 181257-35-2 alfachemic.comsigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₈H₇O₂P nih.gov | C₈H₆ClO₂P sigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 166.11 g/mol nih.gov | 200.56 g/mol sigmaaldrich.com |

| Physical Form | Not specified | Liquid sigmaaldrich.com |

| Density | Not specified | 1.287 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.593 sigmaaldrich.com |

Data sourced from publicly available chemical databases.

Research Findings on this compound Derivatives in Catalysis

While direct catalytic applications of this compound are not extensively reported, its derivative, Tri(2-furyl)phosphine (TFP), has been the subject of significant research, showcasing the potential of the furylphosphine ligand class.

TFP has proven to be a highly effective ligand in various palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Negishi couplings. acs.orgresearchgate.net Its efficacy is often attributed to the electron-withdrawing nature of the furyl groups, which can accelerate the catalytic cycle. For instance, in Stille coupling reactions, the use of TFP as a ligand can lead to milder reaction conditions and reduce unwanted side reactions. researchgate.net

Furthermore, this compound chloride serves as a versatile reactant for the synthesis of specialized chiral ligands. These include centrostereogenic 1,3-bidentate ferrocenyldiphosphane ligands and other ferrocene-based chiral diphosphines. alfachemic.comsigmaaldrich.comscientificlabs.co.uk Such chiral ligands are instrumental in asymmetric catalysis, a field focused on creating enantiomerically enriched products. nih.gov The application of these tailored ligands extends to reactions like the α-arylation of aldehydes and stereoselective researchgate.netsigmaaldrich.com sigmatropic rearrangements. alfachemic.comscientificlabs.co.uk

The coordination chemistry of furylphosphines has also been a subject of study. Investigations into the coordination of these ligands with transition metals like palladium have provided insights into the bonding and electronic environment of the resulting metal complexes. skku.edu These fundamental studies are crucial for the rational design of new catalysts with improved performance.

Structure

3D Structure

Properties

IUPAC Name |

bis(furan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZKRENUXPVYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)PC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408398 | |

| Record name | BIS(2-FURYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216020-59-6 | |

| Record name | BIS(2-FURYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 2 Furyl Phosphine and Its Precursors

Historical Development of Bis(2-furyl)phosphine Synthesis

The early synthesis of aryl and heteroaryl phosphines, including furan-substituted phosphines, predominantly relied on the reaction of organometallic reagents with phosphorus halides. The foundational procedures for preparing the related tris(2-furyl)phosphine involved the reaction of phosphorus trichloride (B1173362) or phosphorus tribromide with 2-furyllithium. researchgate.net These early methods were often hampered by low yields, which was speculated to be due to undesirable side reactions caused by the high basicity of the organolithium reagent. researchgate.net

For this compound derivatives, the analogous approach would involve the reaction of a dichlorophosphine (RPCl₂) with two equivalents of a 2-furyl organometallic species or the reaction of phosphorus trichloride with two equivalents of the reagent to form the key intermediate, this compound chloride. The challenges in controlling the stoichiometry and minimizing side reactions were significant hurdles in these initial synthetic efforts. The development of more selective and higher-yielding methods has been a key focus of subsequent research.

**2.2. Modern Approaches to this compound Production

Modern synthetic chemistry has introduced more refined and efficient methods for the production of this compound and its analogues. These approaches offer better yields, greater functional group tolerance, and improved reaction conditions.

Modern Approaches to this compound Production

Reactions Involving Halogenophosphines and Organometallic Reagents

The reaction between halogenophosphines and organometallic reagents remains a cornerstone of phosphine (B1218219) synthesis, including for this compound. This method typically involves the reaction of a phosphorus halide with an organometallic compound containing the 2-furyl moiety.

Key organometallic reagents used include:

Organolithium Reagents: 2-Furyllithium, generated in situ from furan (B31954) and an organolithium base like n-butyllithium, is a common choice. researchgate.netgoogle.com

Grignard Reagents: 2-Furylmagnesium bromide, prepared from 2-bromofuran (B1272941) and magnesium, offers an alternative nucleophile.

Organocerium Reagents: To circumvent the low yields associated with highly basic organolithium reagents, less basic organocerium(III) reagents have been successfully employed. For instance, the reaction of the organocerium reagent derived from 2-furyllithium and anhydrous cerium trichloride with phosphorus trichloride significantly improved the yield of tris(2-furyl)phosphine to 74%. researchgate.net A similar strategy can be adapted for bis(2-furyl) derivatives by controlling the stoichiometry.

The general reaction scheme involves the displacement of halide ions from the phosphorus center by the nucleophilic furyl group. The choice of solvent (typically ethereal solvents like THF or diethyl ether), temperature, and the nature of the organometallic reagent are crucial for optimizing the reaction yield and purity of the product.

| Reagent 1 | Reagent 2 | Product | Typical Conditions | Yield (%) | Reference |

| PCl₃ | 2-Furyllithium/CeCl₃ | Tris(2-furyl)phosphine | THF, -78°C to RT | 74 | researchgate.net |

| PCl₃ | 2-Furyllithium/TMEDA | Tris(2-furyl)phosphine | n-Hexane, -10°C to RT | High | google.com |

| R-PCl₂ | 2-Furyl-M | R-P(2-furyl)₂ | Ethereal Solvent | Variable | N/A |

| Table 1: Examples of Reactions Using Organometallic Reagents for Furylphosphine Synthesis. |

Hydrophosphination Strategies

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne), is a highly atom-economical method for forming phosphorus-carbon bonds. mdpi.com This strategy can be applied to the synthesis of phosphines and is often catalyzed by bases, acids, or transition metal complexes. mdpi.comcardiff.ac.uk

For the synthesis of this compound derivatives, this could theoretically involve:

The reaction of a primary phosphine (RPH₂) with two equivalents of a suitable functionalized furan alkene.

The reaction of phosphine gas (PH₃) with a furan-containing alkene, although this is often difficult to control.

While direct synthesis of the parent this compound (H-P(2-furyl)₂) via this route is not prominently documented, the hydrophosphination of functionalized alkenes is a well-established method for creating tertiary phosphines. mdpi.comresearchgate.netbohrium.com For example, the reaction of diphenylphosphine (B32561) with cyclic alkenes proceeds in high yield. mdpi.com This methodology provides a potential pathway for creating more complex ligands that incorporate the bis(2-furyl)phosphino moiety.

Nucleophilic Displacement Reactions in Phosphine Synthesis

Nucleophilic substitution reactions are fundamental in organic chemistry and can be adapted for phosphine synthesis. scispace.com In this context, a phosphide (B1233454) anion acts as the nucleophile, displacing a leaving group from a suitable electrophile.

The synthesis would proceed in two main steps:

Formation of the Phosphide: Deprotonation of a secondary phosphine, such as this compound itself, using a strong base (e.g., n-butyllithium, LDA) to generate the corresponding lithium bis(2-furyl)phosphide [LiP(2-furyl)₂].

Nucleophilic Attack: The resulting phosphide anion is then reacted with an electrophile (e.g., an alkyl halide, R-X) to form a tertiary phosphine [R-P(2-furyl)₂].

This method is particularly useful for introducing a wide variety of substituents (R groups) onto the phosphorus atom, starting from the parent secondary phosphine. The reactivity of phosphine nucleophiles is well-documented, with more electron-rich phosphines generally showing higher nucleophilicity. walisongo.ac.id This stepwise approach allows for the synthesis of a diverse library of tertiary phosphines based on the this compound scaffold.

Alternative Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. iosrjournals.orgcnr.it For phosphine synthesis, this includes exploring solvent-free conditions, using microwave or ultrasound irradiation to accelerate reactions, and designing syntheses with higher atom economy. amanote.comresearchgate.net

Potential green approaches applicable to this compound synthesis include:

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for organometallic cross-coupling reactions.

Catalyst Optimization: Developing more efficient and recyclable catalysts for P-C bond formation.

Solvent Selection: Using greener solvents or performing reactions under solvent-free conditions where possible.

Avoiding Hazardous Reagents: Replacing highly toxic or pyrophoric reagents like phosphine gas or certain organolithium compounds with safer alternatives. cnr.it

While specific "green" syntheses for this compound are not extensively detailed in current literature, the general principles of sustainable chemistry provide a framework for future optimization of existing routes. amanote.com

Synthesis of Key Synthetic Intermediates (e.g., this compound chloride)

The synthesis of key intermediates is crucial for the multi-step preparation of more complex phosphine ligands. This compound chloride, Cl-P(2-furyl)₂, is a vital precursor for synthesizing a range of tertiary bis(2-furyl)phosphines. scientificlabs.co.ukchemspider.comdalchem.comsigmaaldrich.com

This intermediate is typically prepared by the stoichiometric reaction of phosphorus trichloride (PCl₃) with two equivalents of a 2-furyl organometallic reagent, such as 2-furyllithium or 2-furylmagnesium bromide.

Reaction: PCl₃ + 2 (2-Furyl)-M → Cl-P(2-furyl)₂ + 2 MCl (where M = Li, MgBr)

Scale-Up Considerations and Industrial Relevance of Synthetic Procedures

The industrial production of organophosphorus compounds, including furyl phosphines, is a specialized field with a focus on safety, efficiency, and environmental responsibility. rsc.org

Key Scale-Up Considerations:

Handling of Hazardous Reagents: The use of pyrophoric reagents like n-butyllithium and corrosive phosphorus halides necessitates specialized equipment and stringent safety protocols to manage the risks of fire, explosions, and exposure. rsc.org

Thermal Management: The formation of 2-furyllithium and its subsequent reaction with phosphorus halides are often exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions. This typically involves the use of jacketed reactors with precise temperature control.

Solvent and Reagent Recovery: For economic and environmental reasons, the recovery and recycling of solvents and unreacted starting materials are important considerations in industrial processes. rsc.org

Waste Management: The synthesis of phosphines generates waste streams that may contain hazardous materials, including organophosphorus byproducts and inorganic salts. researchgate.net Proper treatment and disposal of this waste are essential to comply with environmental regulations. Traditional methods for phosphine synthesis can generate significant chemical waste. ukri.org

Product Purification: Achieving high purity of the final product on a large scale can be challenging. Distillation, crystallization, and other purification techniques need to be optimized for industrial production.

Industrial Relevance:

This compound and related furyl phosphines are primarily of industrial interest as ligands for homogeneous catalysis. researchgate.netacs.orgnih.gov Their unique electronic properties can enhance the efficiency and selectivity of various catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions. tandfonline.comsigmaaldrich.com These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and advanced materials.

The use of furyl phosphines can lead to milder reaction conditions and improved yields, which are highly desirable in industrial settings to reduce energy consumption and manufacturing costs. tandfonline.com The development of efficient and scalable synthetic routes for these specialized ligands is therefore a key enabler for their broader application in industrial catalysis. Furthermore, the incorporation of phosphine ligands into recyclable catalytic systems is an active area of research to improve the sustainability of these processes. acs.orgacs.org

Coordination Chemistry of Bis 2 Furyl Phosphine

Ligand Properties of Bis(2-furyl)phosphine

The coordination behavior of this compound is governed by the interplay of its electronic and steric properties. The furan (B31954) rings, with their incorporated oxygen heteroatom, significantly modulate the electron density at the phosphorus center and influence the spatial arrangement around the metal to which it coordinates.

Electronic Modulations Imparted by Furyl Groups

The furyl groups in this compound exert a notable electron-withdrawing effect relative to phenyl substituents found in analogous phosphines like diphenylphosphine (B32561). This is primarily due to the higher electronegativity of the oxygen atom within the furan ring, which reduces the electron density on the phosphorus atom. Consequently, 2-furyl phosphines are generally considered to be weaker σ-donors compared to their triphenylphosphine (B44618) counterparts. researchgate.net This reduced σ-donating ability influences the strength of the metal-phosphorus bond and affects the electronic properties of the resulting metal complex. The introduction of these electron-withdrawing furyl groups makes the coordinated metal center more electron-deficient, which can be a desirable trait in certain catalytic applications. researchgate.net

Steric Profiles and Cone Angle Considerations

The steric bulk of a phosphine (B1218219) ligand is a critical factor that influences the coordination number, geometry, and reactivity of its metal complexes. A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ). While the specific cone angle for this compound is not widely reported, a reliable estimate can be derived from its close analogue, Tri(2-furyl)phosphine (B125338) (TFP). Based on X-ray diffraction data of a palladium complex, the cone angle for TFP has been determined to be 149°. researchgate.net This value places it in a sterically intermediate position, being slightly larger than that of trimethylphosphine (B1194731) but smaller than bulky alkylphosphines like tricyclohexylphosphine. This moderate steric profile allows for the formation of stable complexes without imposing excessive crowding at the metal center.

| Phosphine Ligand | Cone Angle (°) |

|---|---|

| Trimethylphosphine (PMe₃) | 118 |

| Triphenylphosphine (PPh₃) | 145 |

| Tri(2-furyl)phosphine (TFP) | 149 |

| Tricyclohexylphosphine (PCy₃) | 170 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 |

Analysis of σ-Donor and π-Acceptor Capabilities

Phosphine ligands bond to transition metals through a combination of σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-acceptance of electron density from a filled metal d-orbital into an empty ligand orbital. As established, the electron-withdrawing nature of the furyl groups diminishes the σ-donor strength of this compound. researchgate.net

Concurrently, this electronic feature enhances the ligand's π-acceptor capabilities. The acceptor orbitals in phosphine ligands are generally considered to be the antibonding σ* orbitals of the phosphorus-carbon bonds. The electronegative oxygen in the furan ring lowers the energy of these P-C σ* orbitals, making them more accessible for back-donation from the metal center. Therefore, compared to triphenylphosphine, this compound and other furyl phosphines are characterized as weaker σ-donors but better π-acceptors. researchgate.net This bonding synergy results in a strong metal-phosphine bond and stabilizes the metal complex.

Formation of Transition Metal Complexes with this compound

The distinct ligand properties of this compound enable it to form stable complexes with a wide range of transition metals. Its moderate steric bulk and unique electronic profile make it a versatile ligand in coordination chemistry.

Complexation with Palladium (e.g., Pd(0) and Pd(II) species)

This compound and its analogues readily form complexes with both palladium(II) and palladium(0). Palladium(II) complexes are often synthesized by reacting a palladium(II) precursor, such as Palladium(II) chloride or [Pd(acac)(MeCN)₂]BF₄, with the phosphine ligand. For example, the synthesis of square planar Pd(II) complexes of the type [Pd(acac)(L)₂]BF₄, where L is Tri(2-furyl)phosphine, has been reported. researchgate.net Furthermore, bis[tri(2-furyl)phosphine]palladium(II) dichloride has been successfully synthesized and utilized. researchgate.net

While stable Pd(0) complexes can be isolated, the utility of furyl phosphines is prominently demonstrated in palladium(0)-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. In these catalytic cycles, the phosphine ligand coordinates to the Pd(0) center, which is often generated in situ from a Pd(II) precatalyst. The phosphine stabilizes the active Pd(0) species, facilitates the oxidative addition step, and influences the rate and selectivity of the subsequent transmetalation and reductive elimination steps. The weaker σ-donating and less sterically demanding nature of Tri(2-furyl)phosphine has been shown to outperform more traditional phosphines like PPh₃ and PCy₃ in certain coupling reactions. researchgate.net

Complexation with Other Transition Metals (e.g., Mn, Cr, W, Pt, Rh, Ru, Au)

The coordination chemistry of furyl phosphines extends well beyond palladium to a variety of other transition metals.

Manganese (Mn): Tri(2-furyl)phosphine reacts with manganese carbonyl precursors like [Mn₂(CO)₁₀] to yield substituted complexes such as [Mn₂(CO)₁₀₋ₙ(PFu₃)ₙ] (where n = 1 or 2). At higher temperatures, C-P bond cleavage can occur, leading to the formation of mononuclear complexes containing a σ-bonded furyl group.

Chromium (Cr) and Tungsten (W): Phosphine ligands are known to form stable octahedral complexes with Group 6 metals, typically with the general formula M(CO)₆₋ₙ(PR₃)ₙ. While specific studies detailing the synthesis of this compound complexes with chromium and tungsten are not extensively documented, it is expected that it would readily displace CO ligands from precursors like Cr(CO)₆ and W(CO)₆ to form analogous substituted carbonyl complexes.

Platinum (Pt): this compound can form stable, square planar platinum(II) complexes. Typical synthetic routes involve the reaction of the phosphine with platinum(II) precursors like K₂PtCl₄ or [PtCl₂(cod)], leading to complexes of the type cis- or trans-[PtCl₂(PR₃)₂]. The enhanced π-acidity of the furyl phosphine ligand helps to stabilize the electron-rich Pt(II) center.

Rhodium (Rh): Rhodium complexes, particularly in the +1 and +3 oxidation states, readily coordinate with phosphine ligands. This compound is expected to form square planar Rh(I) complexes, such as analogues of Wilkinson's catalyst [RhCl(PPh₃)₃], and octahedral Rh(III) complexes.

Ruthenium (Ru): Ruthenium's coordination chemistry with phosphines is extensive. Tri(2-furyl)phosphine has been incorporated into triruthenium cluster complexes, such as [Ru₃(CO)₉{P(C₄H₃O)₃}(μ-dppe)], demonstrating its ability to coordinate to multinuclear metal frameworks. researchgate.net

Gold (Au): Linear gold(I) complexes are commonly stabilized by phosphine ligands. Tri(2-furyl)phosphine has been used to synthesize four-coordinate gold(I) complexes, highlighting its utility in the coordination chemistry of late transition metals. researchgate.net

Investigation of Ligand Exchange Dynamics

The investigation of ligand exchange dynamics in metal complexes of this compound is crucial for understanding their reactivity and potential applications in catalysis. While specific kinetic studies on this compound are not extensively documented, the principles of ligand exchange for phosphine ligands on transition metals provide a framework for understanding its behavior.

Ligand exchange reactions in square planar and octahedral complexes, common geometries for phosphine complexes, can proceed through associative, dissociative, or interchange mechanisms. The electronic and steric properties of the phosphine ligand significantly influence the preferred pathway and the rate of exchange.

This compound, with its two electron-withdrawing furyl groups, is expected to be a weaker σ-donor and a better π-acceptor compared to trialkylphosphines. researchgate.net This electronic profile can influence the strength of the metal-phosphorus bond. A stronger M-P bond would generally lead to slower ligand dissociation. Conversely, the π-acceptor character could stabilize transition states in associative pathways, potentially accelerating ligand exchange.

The steric profile of this compound, while less bulky than tri-tert-butylphosphine, still presents a significant steric presence that can influence the coordination number and geometry of the metal center, thereby affecting the mechanism of ligand exchange. In palladium-catalyzed cross-coupling reactions, the lability of phosphine ligands is a key factor in the catalytic cycle, allowing for substrate coordination and product release. The electronic properties of 2-furyl phosphines have been noted to allow for milder reaction conditions in Stille couplings, which may be related to their ligand exchange dynamics. researchgate.net

Further research, potentially employing techniques such as variable-temperature NMR spectroscopy or stopped-flow kinetics, would be necessary to elucidate the specific mechanisms and quantify the rates of ligand exchange for this compound complexes with various transition metals.

Structural Characterization of this compound Metal Complexes

Crystallographic Studies and Geometrical Analysis (e.g., X-ray diffraction)

X-ray diffraction studies on complexes such as (acetylacetonato-κ2O,O′)bis(tri(2-furyl)phosphine) palladium(II) tetrafluoroborate, [Pd(Acac)(TFP)2]BF4, reveal a distorted square planar geometry around the palladium center. researchgate.net In this complex, the palladium atom is coordinated to the two phosphorus atoms of the TFP ligands and the two oxygen atoms of the acetylacetonate (B107027) ligand. researchgate.net The P-Pd-P bond angle and the Pd-P bond lengths are key parameters determined from such studies. For instance, in a cationic palladium(II)-indenyl complex with two TFP ligands, a square planar geometry is also observed. rsc.org

In gold(I) complexes with TFP, such as [Au(TFP)4]Cl·CH3CN, a nearly regular tetrahedral geometry is observed, with four phosphine ligands coordinated to the gold center. researchgate.net The average P-Au-P angle in this complex is 109.4°. researchgate.net

For comparison, bis(phosphine) complexes with other ligands, such as trans-[Pt(4-MeC6H4COTe)2(PEt3)2], exhibit a square-planar coordination geometry. rsc.org The geometry around the metal center in this compound complexes is expected to be influenced by the steric bulk of the two furyl groups and the nature of the metal and other co-ligands. It is reasonable to predict that palladium(II) and platinum(II) complexes of this compound would likely adopt square planar geometries, while gold(I) complexes might exhibit linear or tetrahedral coordination depending on the stoichiometry.

The table below summarizes crystallographic data for some relevant phosphine complexes, offering a comparative perspective.

| Compound | Metal Center | Coordination Geometry | P-M-P Angle (°) | M-P Bond Length (Å) |

| [Pd(Cp)(TFP)2]BF4 researchgate.net | Pd(II) | Distorted Square Planar | - | - |

| [Au(TFP)4]Cl·CH3CN researchgate.net | Au(I) | Tetrahedral | 109.4 (avg) | - |

| trans-[Pt(4-MeC6H4COTe)2(PEt3)2] rsc.org | Pt(II) | Square Planar | 180 | - |

| trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium nih.gov | Pd(II) | Square Planar | 180 | - |

Advanced Spectroscopic Investigations (e.g., 31P NMR, IR spectroscopy of carbonyl complexes)

Spectroscopic techniques are indispensable for characterizing the electronic and structural properties of this compound metal complexes in solution.

31P NMR Spectroscopy: 31P NMR is a powerful tool for probing the coordination of phosphine ligands to a metal center. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Upon coordination to a metal, the 31P NMR signal of this compound is expected to shift significantly from its free ligand value. This coordination shift (Δδ = δcomplex - δfree ligand) provides information about the nature of the metal-phosphorus bond.

Studies on bis(2-furyl)phenylphosphine show that the replacement of phenyl groups with electron-withdrawing 2-furyl groups leads to a downfield shift in the 31P NMR spectrum of the free ligand. However, upon coordination to a metal, the situation can be more complex. For instance, in cationic palladium(II)-indenyl complexes, the coordination of tris(2-furyl)phosphine resulted in an upfield shift (Δδ = -17 ppm), a peculiar behavior compared to other phosphines that show a downfield shift. rsc.org This suggests that the electronic effects of the furyl groups can lead to unique shielding and deshielding effects at the phosphorus nucleus upon coordination.

IR Spectroscopy of Carbonyl Complexes: Infrared (IR) spectroscopy is particularly informative for studying metal carbonyl complexes containing phosphine ligands. The stretching frequency of the carbonyl group (ν(CO)) is a sensitive probe of the electron density on the metal center.

This compound is expected to be a net electron-withdrawing ligand due to the π-acidity of the furyl rings. researchgate.net When this ligand replaces a CO ligand in a metal carbonyl complex, it will lead to an increase in the ν(CO) of the remaining carbonyl ligands. This is because the phosphine ligand competes with the CO ligands for π-backbonding from the metal. The reduced backbonding into the π* orbitals of the CO ligands results in a stronger C-O bond and a higher stretching frequency. By analyzing the number and frequencies of the ν(CO) bands, information about the geometry of the complex and the electronic properties of the phosphine ligand can be obtained.

The following table presents representative spectroscopic data for related furyl phosphine complexes.

| Compound | Technique | Key Observation | Reference |

| Bis(2-furyl)phenylphosphine | 31P NMR | Free ligand chemical shift influenced by furyl groups. | |

| Cationic Pd(II)-indenyl complex with TFP | 31P NMR | Upfield coordination shift (Δδ = -17 ppm). | rsc.org |

| Ni(CO)3(phosphine) | IR Spectroscopy | ν(CO) frequency is sensitive to the phosphine's electronic properties. |

Influence of Ligand Coordination on Metal Oxidation States and Geometry

The coordination of this compound to a metal center has a profound influence on the metal's oxidation state and the resulting geometry of the complex.

Influence on Metal Oxidation States: Phosphine ligands are known to stabilize a wide range of metal oxidation states. As a ligand with significant π-acceptor character, this compound is particularly adept at stabilizing low oxidation states of metals. researchgate.net The π-acceptor orbitals of the furyl rings can accept electron density from filled d-orbitals of the metal, thereby delocalizing negative charge and stabilizing the complex. This property is crucial in many catalytic cycles where the metal center shuttles between different oxidation states. For example, in palladium-catalyzed cross-coupling reactions, the phosphine ligand must support both Pd(0) and Pd(II) species. The electronic properties of 2-furyl phosphines have been shown to be beneficial in such catalytic processes. researchgate.net

Influence on Geometry: The steric and electronic properties of this compound also dictate the coordination geometry of the resulting metal complex. The coordination number and geometry are a result of a delicate balance between the size of the ligand, the size of the metal ion, and the electronic interactions between them.

The coordination of two this compound ligands to a Pd(II) or Pt(II) center is likely to result in a square planar geometry, a common arrangement for d8 metal ions. rsc.orgnih.gov With a smaller metal ion or with additional ligands, a tetrahedral or even a five-coordinate trigonal bipyramidal or square pyramidal geometry could be adopted. For d10 metal ions like Au(I), coordination of two this compound ligands would be expected to lead to a linear geometry, while coordination of four ligands would result in a tetrahedral geometry, as seen with tris(2-furyl)phosphine. researchgate.net

The electronic nature of the furyl groups can also have more subtle effects on the geometry. The π-acceptor ability can influence bond lengths and angles within the coordination sphere. For instance, a strong trans influence of the phosphine ligand can lead to a lengthening of the bond to the ligand in the trans position.

Applications of Bis 2 Furyl Phosphine in Catalysis

Role as a Ligand in Homogeneous Catalysis

Phosphines are a cornerstone of homogeneous catalysis, serving as ligands that coordinate to a metal center and modulate its electronic and steric properties. This, in turn, influences the catalytic activity, selectivity, and stability of the resulting complex. Furyl phosphines, in general, are known to be weaker σ-donors and better π-acceptors compared to their phenylphosphine (B1580520) analogues, a characteristic attributed to the electron-withdrawing nature of the furan (B31954) ring. These electronic properties can be advantageous in certain catalytic cycles.

While these general principles apply, specific studies detailing the coordination chemistry and catalytic behavior of standalone Bis(2-furyl)phosphine are sparse. Often, the di(2-furyl)phosphino moiety is incorporated into larger, more complex ligand architectures.

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often hinges on the choice of the phosphine (B1218219) ligand.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium source. This reaction is sensitive to the electronic and steric nature of the phosphine ligand. Although the related tri(2-furyl)phosphine (B125338) has been employed in Heck reactions, specific examples of this compound being used for the arylation of dihydrofurans or in intramolecular Heck cyclizations, along with corresponding performance data, are not documented in readily accessible scientific literature.

Negishi coupling facilitates the formation of carbon-carbon bonds between organozinc compounds and organic halides. The choice of ligand is crucial for the efficiency of the transmetalation and reductive elimination steps. While palladium-catalyzed Negishi cross-coupling has been reported using tri(2-furyl)phosphine as a ligand, there is no specific data available for reactions catalyzed by this compound complexes.

The Stille coupling reaction forms carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by palladium. It has been noted that tri(2-furyl)phosphine can promote Stille couplings under milder conditions. However, dedicated studies on the application and performance of this compound as a ligand in this reaction, which would allow for the compilation of a data table, are absent from the current body of scientific literature.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper co-catalyst, with the phosphine ligand playing a critical role. As with the other cross-coupling reactions, while the utility of furyl phosphines is generally acknowledged, specific research detailing the use and efficacy of this compound in Sonogashira couplings could not be located.

Asymmetric Catalysis (e.g., in enantioselective transformations)

Asymmetric hydrogenation is a powerful method for synthesizing chiral molecules, particularly chiral alcohols from prochiral ketones or β-hydroxy esters from β-ketoesters. rsc.orgnih.gov This transformation is often catalyzed by ruthenium complexes bearing chiral diphosphine ligands. researchgate.net The ligand's structure creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, resulting in a high enantiomeric excess (ee) of one enantiomer. rsc.orgnih.gov

The efficacy of these reactions is highly dependent on the stereoelectronic features of the chiral ligand. researchgate.net Well-known ligands like BINAP and its derivatives have proven to be highly effective. nih.gov While the development of novel chiral phosphine ligands is a continuing area of research, specific examples of chiral ligands derived from a this compound scaffold for the asymmetric hydrogenation of ketoesters are not prominently featured in the surveyed chemical literature. The success of such a ligand would depend on its ability to form a rigid and effective chiral pocket around the ruthenium center.

The Heck reaction, which forms a C-C bond between an alkene and an aryl or vinyl halide, can be rendered asymmetric through the use of a chiral catalyst. libretexts.org Asymmetric Heck reactions, particularly intramolecular versions, are highly valuable for constructing stereogenic centers in complex molecules. libretexts.org The key to enantioselectivity is the use of chiral phosphine ligands that can effectively transfer their chiral information to the substrate during the catalytic cycle. libretexts.org

Bidentate phosphine ligands are often employed to achieve good chirality transfer. A significant finding in this area involves a furan-containing ligand. The optically active bidentate phosphine ligand (S)-2,2'-bis(diphenylphosphino)-3,3'-binaphtho[2,1-b]furan, known as (S)-BINAPFu, was developed and tested in the asymmetric Heck reaction between 2,3-dihydrofuran (B140613) and phenyl triflate. This ligand, which incorporates a bifuran backbone, was reported to consistently outperform the benchmark chiral ligand BINAP in this specific transformation, demonstrating the potential of furan-based motifs in the design of highly effective chiral phosphine ligands for asymmetric catalysis.

Chiral phosphine ligands are instrumental in a wide array of other asymmetric transformations beyond hydrogenation and Heck reactions. In palladium-catalyzed asymmetric allylic alkylation (AAA), chiral ligands control the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. wikipedia.orgmdpi.com Similarly, phosphines can act as nucleophilic catalysts themselves in asymmetric cycloaddition reactions, where they add to an activated alkene or allene (B1206475) to generate a zwitterionic intermediate that then reacts enantioselectively with another component. nih.gov

For instance, catalytic asymmetric [3+2] cycloadditions of C,N-cyclic azomethine imines with allenoates have been developed using chiral phosphines to afford functionalized heterocyclic frameworks with high diastereo- and enantioselectivity. nih.gov While these examples highlight the central role of chiral phosphines in achieving asymmetry, specific applications of chiral ligands based on a this compound core in these particular transformations are not extensively documented in the provided research. The development of such ligands could offer new steric and electronic profiles for influencing the enantioselectivity of these important synthetic reactions.

Catalytic Applications in Organic Synthesis (beyond cross-coupling)

While phosphine ligands are extensively used in cross-coupling reactions, this section details the utility of this compound in other significant organic transformations.

The palladium-catalyzed α-arylation of carbonyl compounds is a crucial method for forming carbon-carbon bonds. d-nb.infonih.govnih.gov A review of current scientific literature indicates a focus on various bulky and electron-rich phosphines to facilitate this transformation; however, specific studies detailing the application of this compound as the chosen ligand for the α-arylation of aldehydes are not prominently documented.

Information regarding the specific use of this compound as a catalyst or precursor in the stereoselective sigmatropic rearrangement of acyclic allylic phosphinites is not available in the reviewed literature.

Catalytic hydrophosphination presents an atom-economical route for creating phosphorus-carbon bonds. rsc.orgnih.gov The reaction is influenced by the choice of both the metal catalyst and the phosphine ligand. An examination of the available research did not yield specific examples or detailed studies on the use of this compound in hydrophosphination reactions.

The Wittig reaction is a fundamental process in organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org The reaction proceeds via a phosphonium (B103445) ylide, which can be generated from a phosphonium salt. libretexts.orgcommonorganicchemistry.com Research has shown that modifying the substituents on the phosphorus atom, for instance by replacing phenyl groups with 2-furyl groups, can significantly influence the stereochemical outcome of the reaction. researchgate.net

Phosphonium salts derived from phosphines with 2-furyl substituents have been investigated to improve the (Z)-selectivity of the Wittig reaction. In a relevant study, phosphonium salts such as ethyl-bis(2-furyl)phenylphosphonium iodide could be synthesized and subsequently deprotonated with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium to form the corresponding ylide. The reaction of this ylide with aldehydes, such as benzaldehyde (B42025), demonstrated a notable increase in the formation of the (Z)-alkene isomer compared to traditional triphenylphosphine-based ylides. researchgate.net The electron-withdrawing nature of the 2-furyl groups is considered a key factor in altering the stability of the intermediates in the reaction mechanism, leading to the enhanced selectivity. researchgate.net

Table 1: Stereochemical Outcome of Wittig Reaction with Furyl-Substituted Phosphonium Salts and Benzaldehyde This table presents data on the yield and isomeric ratio of products from the reaction between benzaldehyde and an ylide generated from a phosphonium salt containing furyl groups.

| Phosphonium Salt Precursor | Base | Yield (%) | (Z) : (E) Ratio |

| Ethyl(triphenyl)phosphonium | NaHMDS | 85 | 88 : 12 |

| Ethyl(2-furyl)diphenylphosphonium | NaHMDS | 82 | 92 : 8 |

| Ethyl-bis(2-furyl)phenylphosphonium | NaHMDS | 80 | 95 : 5 |

| Ethyl-tris(2-furyl)phosphonium | NaHMDS | 75 | 98 : 2 |

Catalyst Design and Optimization Strategies

The performance of a metal catalyst is intrinsically linked to the properties of its ligands. Modifying ligand structure is a primary strategy for enhancing catalytic activity, selectivity, and stability. bris.ac.uk

The electronic and steric properties of phosphine ligands are critical determinants of their effectiveness in catalysis. The introduction of 2-furyl groups in place of more traditional phenyl or alkyl groups is a deliberate design strategy to modulate these properties. The 2-furyl group is known to be electron-withdrawing compared to a phenyl group, which can impact the electronic density at the metal center of a catalyst. researchgate.netdoi.org

A pertinent example of ligand modification involves the synthesis of (2-furyl)phenyl(2-pyridyl)phosphine. This ligand was synthesized by reacting 2-furyllithium with chlorophenyl(2-pyridyl)phosphine. doi.org When this new ligand, which incorporates both a 2-furyl and a 2-pyridyl moiety, was used in the palladium-catalyzed alkoxycarbonylation of terminal alkynes, it formed a highly active catalytic system. The study found that the formal substitution of a phenyl group with a 2-furyl group led to an enhancement of the catalytic activity. This effect is attributed to the electron-withdrawing character of the 2-furyl group. doi.org This principle demonstrates that incorporating 2-furyl substituents, as seen in this compound, is a viable strategy for fine-tuning the electronic nature of a phosphine ligand to achieve improved catalytic performance in specific reactions.

Absence of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the catalytic applications of the chemical compound “this compound,” particularly regarding the influence of reaction conditions on selectivity and yield, could not be located. The user's request for an in-depth article, structured with specific subsections and data tables on this topic, cannot be fulfilled due to the absence of requisite primary research data.

Searches for information on "this compound" consistently redirected to studies involving the related but structurally distinct compound, "tri(2-furyl)phosphine." While literature exists detailing the catalytic performance of tri(2-furyl)phosphine and other phosphine ligands in various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings, this information falls outside the strict scope of the user's request, which was to focus solely on this compound.

The instructions specified the inclusion of detailed data tables illustrating how factors like temperature, solvent, and catalyst loading affect the selectivity and yield of reactions catalyzed by this compound. Without published experimental results that investigate these parameters for this specific compound, any attempt to generate the requested content would rely on speculation or extrapolation from related compounds, thereby failing to meet the required standards of scientific accuracy and adherence to the specified subject matter.

Therefore, as the foundational research data necessary to construct the requested article is not available in the public domain, the generation of a scientifically accurate and detailed article on the "" with a focus on the "Influence of Reaction Conditions on Selectivity and Yield" is not possible at this time.

Theoretical and Computational Investigations of Bis 2 Furyl Phosphine and Its Complexes

Density Functional Theory (DFT) Studies

DFT calculations have become an indispensable method for examining the molecular and electronic structures of organometallic compounds. scirp.org By modeling electron density, DFT can accurately predict geometric parameters, reaction energetics, and spectroscopic properties, providing a molecular-level understanding of ligand effects in catalysis. diva-portal.orgresearchgate.net

The electronic character of a phosphine (B1218219) ligand is a key determinant of its function in a catalytic cycle. tcichemicals.com Compared to arylphosphines like triphenylphosphine (B44618), 2-furyl phosphines are characterized as weaker σ-donors and more effective π-acceptors. researchgate.net This property arises from the electron-withdrawing nature of the oxygen-containing furan (B31954) rings, which reduces the electron density on the phosphorus atom.

Frontier Molecular Orbital (FMO) theory is a critical framework for analyzing chemical reactivity. mdpi.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a ligand interacts with a metal center. youtube.com For a phosphine ligand, the HOMO is typically the lone pair on the phosphorus atom, which engages in σ-donation to an empty metal d-orbital. The LUMO can accept electron density from occupied metal d-orbitals in a process known as π-backbonding.

In bis(2-furyl)phosphine, the energy of the HOMO is lowered due to the inductive effect of the furyl groups, making it a less powerful σ-donor than alkylphosphines. Conversely, the π-system of the furan rings contributes to low-lying π* orbitals that can effectively overlap with metal d-orbitals, enhancing its π-acceptor capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgirjweb.com A smaller gap generally implies higher reactivity. mdpi.com

| Phosphine Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| PMe₃ (Trimethylphosphine) | -6.20 | 1.50 | 7.70 |

| PPh₃ (Triphenylphosphine) | -6.65 | -0.55 | 6.10 |

| P(2-furyl)₃ (Tri(2-furyl)phosphine) | -6.85 | -0.90 | 5.95 |

Note: The values in the table are representative DFT-calculated energies for illustrative comparison and may vary with the specific computational method and basis set used. Data for Tri(2-furyl)phosphine (B125338) is used as a close proxy for this compound.

Computational studies can predict the efficacy of a ligand by correlating its calculated electronic and steric parameters with experimentally observed catalytic performance. nsf.gov The unique electronic signature of this compound—being a poor σ-donor yet a good π-acceptor—makes it particularly effective in specific types of catalytic reactions. For instance, in Stille couplings, the use of tri(2-furyl)phosphine allows for milder reaction conditions, which can suppress unwanted side reactions. researchgate.net This efficacy can be attributed to the ligand's ability to stabilize the active Pd(0) species and modulate the electronics of the catalytic intermediates.

Mechanistic Computational Studies of Catalytic Cycles

DFT modeling is a powerful tool for mapping the entire energy landscape of a catalytic cycle. researchgate.net This allows for the detailed investigation of individual elementary steps, such as oxidative addition and reductive elimination, providing a clear picture of the reaction mechanism and the role of the ligand at each stage.

Oxidative addition is often the first and rate-determining step in cross-coupling catalysis, involving the addition of a substrate (e.g., an aryl halide) to a low-valent metal center (e.g., Pd(0)). diva-portal.org Computational studies have revealed several possible mechanisms for this step, including a three-centered concerted mechanism and a nucleophilic displacement (SNAr-type) pathway. nih.govrsc.orgchemrxiv.org The preferred pathway is highly dependent on the nature of the ligand, substrate, and solvent. nih.gov

The electronic properties of the phosphine ligand play a crucial role. tcichemicals.com Electron-rich ligands generally accelerate oxidative addition. tcichemicals.com However, the mechanism can be more complex. DFT studies on palladium complexes show that the symmetry of the metal center's HOMO, which is dictated by the ligands, determines the preferred mechanism. nih.gov For a bis-ligated 14-electron complex like Pd(L)₂, the HOMO often has π-symmetry, favoring a displacement mechanism. nih.gov For this compound complexes, its π-acceptor character would withdraw electron density from the metal, potentially disfavoring a classic concerted pathway and influencing the stability of intermediates in a displacement mechanism.

Reductive elimination is the final, bond-forming step in many cross-coupling cycles, where two organic fragments are eliminated from the metal center to form the desired product. nih.gov The rate and feasibility of this step are strongly influenced by the ancillary ligands. DFT calculations are used to model the transition state for this process and compute its activation energy. nih.govresearchgate.net

Ligand properties affect this step in several ways. Steric bulk on the phosphine ligand can promote reductive elimination by creating steric crowding around the metal center, which is relieved upon elimination of the product. tcichemicals.com Electron-withdrawing ligands, like this compound, can also facilitate reductive elimination by making the metal center more electrophilic and thus more willing to shed the organic groups. DFT studies have shown that the mechanism can be direct from a four-coordinate complex or proceed via a dissociative pathway where one ligand vacates the coordination sphere first. nih.govdntb.gov.ua The calculated activation barriers for these competing pathways can reveal the operative mechanism. iciq.org

For this compound, its distinct electronic profile has predictable effects:

Oxidative Addition: Its moderate σ-donation and good π-acceptance can modulate the electron density at the metal center. DFT calculations can quantify how this affects the stability of the transition state for C-X bond cleavage. While strong σ-donors are often thought to promote this step, the ability of furyl phosphines to stabilize the resulting Pd(II) complex via π-backbonding is also a critical factor. researchgate.net

Reductive Elimination: The electron-withdrawing nature of the furyl groups is expected to lower the activation barrier for reductive elimination. nih.gov By making the metal center more electron-deficient, the ligand promotes the formation of the C-C or C-heteroatom bond and the regeneration of the active catalyst. researchgate.net

| Catalytic Step | Ligand Property of this compound | Predicted Effect on Transition State (TS) | Impact on Activation Barrier (ΔG‡) |

|---|---|---|---|

| Oxidative Addition | Weaker σ-donor, Good π-acceptor | Stabilizes the resulting Pd(II) center | Modulated; pathway may shift (e.g., to SNAr) |

| Transmetalation | Moderate steric bulk | Allows substrate access to the metal center | Generally not rate-limiting but can be influenced |

| Reductive Elimination | Electron-withdrawing (π-acceptor) | Stabilizes the TS by increasing metal electrophilicity | Lowered, promoting faster product formation |

By systematically modeling these effects, DFT provides a predictive framework for understanding why this compound and its analogues are effective ligands in certain transformations and guides the development of future catalysts. nbinno.com

Conformational Analysis and Dynamic Behavior

Computational analyses of similar phosphine compounds, such as those with phenyl or other aryl substituents, have shown that the rotational barriers are influenced by a combination of steric hindrance and electronic effects, including conjugation between the aromatic rings and the phosphorus atom. For this compound, the key dihedral angles are C-P-C and H-P-C-C, which define the orientation of the furyl groups.

Studies on related molecules, such as 2-formylfuran, have provided insights into the rotational barriers of substituents on a furan ring. DFT calculations on 2-formylfuran have shown that the energy barrier for the rotation of the formyl group is influenced by the electronic interactions between the substituent and the furan ring. Analogously, the rotation of the furyl groups in this compound would involve overcoming energy barriers that depend on the extent of pπ-dπ conjugation between the furan rings' π-systems and the phosphorus d-orbitals.

The dynamic behavior of this compound and its complexes can be investigated using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. While specific VT-NMR studies on this compound are not extensively documented in the literature, the principles of such analyses are well-established for other phosphine ligands. At sufficiently low temperatures, the rotation around the P-C bonds may become slow on the NMR timescale, leading to the observation of distinct signals for chemically non-equivalent protons or carbon atoms in the furyl rings. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, indicating rapid rotation. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

Computational modeling can predict these rotational barriers, which can then be compared with experimental data from VT-NMR. The table below presents hypothetical rotational energy barriers for this compound, based on computational studies of analogous molecules.

| Rotational Process | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Furyl group rotation (syn-anti) | DFT (B3LYP/6-31G) | 4-6 |

| P-H bond rotation | DFT (B3LYP/6-31G) | 1-2 |

Note: These values are illustrative and based on calculations for structurally related molecules. Specific experimental or computational data for this compound is required for definitive values.

The conformational flexibility of this compound is a crucial factor in its coordination chemistry. The ability of the furyl groups to orient themselves to minimize steric hindrance and optimize electronic interactions upon coordination to a metal center can significantly influence the geometry and reactivity of the resulting complex.

Correlation of Computational Data with Experimental Observations

A critical aspect of theoretical and computational chemistry is the validation of calculated results against experimental data. For this compound and its complexes, this correlation provides confidence in the computational models and allows for a deeper understanding of their structural and electronic properties.

Structural Parameters: One of the most direct comparisons can be made between computationally optimized geometries and experimentally determined structures from X-ray crystallography. Key parameters such as bond lengths, bond angles, and dihedral angles from DFT calculations can be compared to the corresponding values from single-crystal X-ray diffraction data of this compound-containing metal complexes. Good agreement between the calculated and experimental structures validates the chosen level of theory and basis set. For instance, in a hypothetical palladium complex of this compound, one would expect the calculated Pd-P bond length to be within a few hundredths of an angstrom of the experimental value.

Spectroscopic Properties: Computational chemistry can also predict various spectroscopic properties that can be directly compared with experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound and its complexes. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with the experimentally observed absorption bands. This correlation aids in the assignment of specific vibrational modes to the observed spectral features.

NMR Chemical Shifts: The prediction of NMR chemical shifts (e.g., ³¹P, ¹H, ¹³C) is another powerful tool for correlating computational and experimental data. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the phosphorus nucleus and the protons and carbons of the furyl rings in this compound and its complexes can be compared to the experimental values obtained from NMR spectroscopy. Discrepancies between the calculated and experimental shifts can often be rationalized in terms of solvent effects or dynamic processes occurring in solution.

The following table provides an example of how computational data for a hypothetical metal complex of this compound could be correlated with experimental observations.

| Parameter | Experimental Value (Example) | Calculated Value (Example) | Deviation |

| Bond Length (Å) | |||

| M-P | 2.305 | 2.315 | +0.010 |

| P-C(furyl) | 1.820 | 1.830 | +0.010 |

| Bond Angle (degrees) | |||

| C-P-C | 101.5 | 101.2 | -0.3 |

| M-P-C | 115.0 | 114.5 | -0.5 |

| ³¹P NMR Chemical Shift (ppm) | 25.0 | 23.8 | -1.2 |

| IR Frequency (cm⁻¹) | |||

| ν(P-C) | 680 | 685 (scaled) | +5 |

Note: The values in this table are for illustrative purposes to demonstrate the principle of correlation between experimental and computational data.

By systematically comparing a range of calculated and experimental data, a comprehensive and validated understanding of the structural, electronic, and dynamic properties of this compound and its complexes can be achieved. This integrated approach is essential for the rational design of new ligands and catalysts with tailored properties.

Derivatives and Analogues of Bis 2 Furyl Phosphine

Chiral Bis(2-furyl)phosphine Derivatives

The synthesis of chiral phosphines is of paramount importance in asymmetric catalysis, where they can impart stereoselectivity in metal-catalyzed reactions. For this compound, chirality has been introduced through the creation of ferrocene-based diphosphines and atropisomeric C2-symmetric diphosphine ligands.

Ferrocene (B1249389) provides a rigid and sterically defined scaffold for the construction of chiral ligands. The planar chirality of the ferrocene backbone, combined with the electronic properties of the furyl substituents on the phosphorus atoms, can lead to highly effective ligands for asymmetric catalysis. While direct examples of bis(2-furyl)phosphinoferrocene are not extensively detailed in the reviewed literature, the synthesis of analogous ferrocene-based phosphines is well-established. These syntheses often start from chiral ferrocenyl precursors, and the phosphine (B1218219) moieties are introduced through lithiation followed by reaction with a chlorophosphine. The modular nature of this approach allows for the variation of the phosphine substituents, and by extension, the incorporation of this compound groups is a feasible synthetic strategy. The resulting ligands would possess both planar chirality from the ferrocene core and the distinct electronic signature of the furyl groups.

Atropisomeric biaryl diphosphines are a cornerstone of asymmetric catalysis, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being a landmark example. Analogues where the phenyl groups are replaced by furyl moieties, such as hypothetical TetFuBINAP or the reported BINAPFu, are of significant interest. These C2-symmetric ligands combine the steric bulk and chiral environment of the biaryl backbone with the electronic properties of the furylphosphine units. The furyl groups are known to be less electron-donating than phenyl groups, which can influence the reactivity and selectivity of the metal complexes they form.

For instance, the synthesis of BINAPFu, 2,2'-bis(diphenylphosphino)-3,3'-binaphtho[2,1-b]furan, has been reported, demonstrating the feasibility of constructing such complex atropisomeric structures. While specific details on "TetFuBINAP" (presumably with all four phenyl groups of BINAP replaced by furyls) are scarce, the synthesis of BINAPFu provides a template for its potential preparation.

The synthesis of chiral phosphine ligands often yields a racemic mixture, which then requires resolution to obtain the desired enantiomerically pure compounds. A common strategy for the resolution of chiral diphosphines involves the formation of diastereomeric complexes with a chiral resolving agent. For example, chiral palladium complexes have been used to separate the enantiomers of atropisomeric phosphines.

Another approach is the Staudinger reaction with a chiral azide, such as (1S)-camphorsulfonyl azide, to form diastereomeric bisphosphinimines, which can be separated by chromatography. Subsequent reduction of the separated diastereomers yields the enantiomerically pure phosphines. This method has been successfully applied to the resolution of BINAPFu.

Table 6.1: Examples of Chiral Diphosphine Ligand Synthesis and Resolution Strategies

| Ligand Type | Synthesis Strategy | Resolution Method |

|---|---|---|

| Ferrocene-based | Directed ortho-lithiation of a chiral ferrocene precursor followed by reaction with ClP(Furyl)2. | Often synthesized from enantiopure starting materials, avoiding the need for resolution. |

| Atropisomeric (e.g., BINAPFu) | Multi-step synthesis starting from precursors like 2-naphthoxyacetic acid. | Formation of diastereomeric bisphosphinimines using (1S)-camphorsulfonyl azide, followed by separation and reduction. |

Mixed Ligands Incorporating Furylphosphine Moieties (e.g., P,N-ligands)

To further modulate the coordination environment around a metal center, mixed-donor ligands containing both a "soft" phosphorus donor and a "hard" nitrogen donor have been developed. These P,N-ligands can offer unique reactivity and selectivity in catalysis compared to their diphosphine counterparts. The synthesis of such ligands incorporating a this compound moiety can be achieved by designing molecular backbones that contain both a nitrogen-based functional group (e.g., pyridine, oxazoline) and a site for the introduction of the phosphine.

Synthetic routes to P,N-ligands are diverse and can involve the reaction of a lithiated nitrogen-containing heterocycle with a chlorophosphine. The combination of the π-acceptor properties of the furyl groups on the phosphorus atom and the σ-donating properties of the nitrogen atom can lead to a fine-tuning of the electronic properties of the resulting metal complexes.

Comparative Studies of Ligand Electronic and Steric Properties (e.g., with tri(2-furyl)phosphine (B125338), triphenylphosphine)

The rational design of phosphine ligands is heavily reliant on understanding their electronic and steric properties. The furyl group imparts distinct characteristics to phosphine ligands when compared to more common aryl or alkyl substituents.

Electronic Properties: The electronic nature of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a [Ni(CO)3(L)] complex. A higher TEP value indicates a less electron-donating (more π-accepting) ligand. Tri(2-furyl)phosphine (TFP) is known to be a weaker σ-donor and a better π-acceptor compared to triphenylphosphine (B44618) (PPh3). This is attributed to the electron-withdrawing nature of the oxygen atom in the furan (B31954) ring. Consequently, this compound moieties are expected to render their metal complexes more electrophilic than their triphenylphosphine analogues.

Steric Properties: The steric bulk of a phosphine ligand is typically described by its cone angle (θ). This parameter provides a measure of the solid angle occupied by the ligand at the metal center. Tri(2-furyl)phosphine has a slightly smaller cone angle than triphenylphosphine, suggesting it is sterically less demanding. This can influence the coordination number and geometry of the resulting metal complexes, as well as the accessibility of the metal center to substrates.

Table 6.2: Comparison of Electronic and Steric Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |

|---|---|---|

| Tri(2-furyl)phosphine (TFP) | 2079.3 | 133 |

| Triphenylphosphine (PPh3) | 2068.9 | 145 |

| Tricyclohexylphosphine (PCy3) | 2056.4 | 170 |

Structure-Activity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their activity in catalysis is a key area of investigation. By systematically modifying the ligand structure and observing the effect on catalytic performance (e.g., reaction rate, yield, and enantioselectivity), valuable insights into the reaction mechanism and the role of the ligand can be gained.

For chiral derivatives, the nature of the chiral backbone (ferrocene vs. biaryl) and the specific stereochemistry play a crucial role in determining the enantioselectivity of the catalyzed reaction. The rigid and well-defined chiral pocket created by these ligands can effectively discriminate between enantiotopic faces of a prochiral substrate.

In the case of atropisomeric ligands, the dihedral angle of the biaryl backbone, which is influenced by the substituents, affects the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. For mixed P,N-ligands, the relative positions of the phosphorus and nitrogen atoms, as well as the nature of the linking bridge, are critical for achieving high catalytic activity and selectivity.

The electronic properties imparted by the furyl groups also have a significant impact. The weaker σ-donating and stronger π-accepting nature of furylphosphines compared to phenylphosphines can stabilize lower oxidation states of the metal center and influence the rates of key catalytic steps such as oxidative addition and reductive elimination. For instance, in some cross-coupling reactions, the use of tri(2-furyl)phosphine as a ligand allows for milder reaction conditions compared to triphenylphosphine. researchgate.net This suggests that the electronic modifications introduced by the furyl groups can lead to more efficient catalytic systems.

Future Research Directions and Emerging Applications

Exploration of Bis(2-furyl)phosphine in Novel Catalytic Transformations

This compound and its derivatives have demonstrated utility in a range of established catalytic reactions, indicating significant potential for broader applications. The parent chloride, this compound chloride, serves as a precursor for ligands suitable for numerous cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination. sigmaaldrich.com Research highlights its role as a reactant in transformations such as the α-arylation of aldehydes and stereoselective sigmaaldrich.comnih.gov sigmatropic rearrangements. sigmaaldrich.com

Future exploration will likely focus on harnessing the unique characteristics of the furyl moiety for new catalytic processes. The furan (B31954) ring's oxygen atom can engage in secondary interactions with substrates or metal centers, potentially influencing selectivity and reactivity in unprecedented ways. Research into the catalytic transformations of furfural, the biomass-derived precursor to the furyl group, is an active area, suggesting a sustainable pipeline for developing novel furan-based catalysts for producing high-value chemicals. rsc.org The complex coordination behavior of furylphosphido ligands, which can lead to outcomes like migratory carbonyl insertion and cyclometallation, further points toward untapped catalytic potential. lu.se

Table 1: Established Catalytic Reactions Involving this compound Derivatives

| Catalytic Reaction Type | Role of Phosphine (B1218219) | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Ligand Precursor | sigmaaldrich.com |

| Heck Reaction | Ligand Precursor | sigmaaldrich.com |

| Stille Coupling | Ligand Precursor | sigmaaldrich.comresearchgate.net |

| Buchwald-Hartwig Amination | Ligand Precursor | sigmaaldrich.com |

| α-Arylation of Aldehydes | Reactant | sigmaaldrich.com |

| Hydrophosphination | Reactant | sigmaaldrich.com |

Development of Next-Generation this compound-based Ligands

The rational design of phosphine ligands is crucial for advancing catalytic asymmetric synthesis. nih.govtcichemicals.com this compound serves as an excellent scaffold for creating sophisticated, next-generation ligands. A primary direction for development is the synthesis of novel chiral ligands. For instance, this compound chloride is a key reactant in the preparation of ferrocene-based chiral diphosphines and centrostereogenic 1,3-bidentate ferrocenyldiphosphane ligands. sigmaaldrich.comscientificlabs.co.uk

Future work will likely involve incorporating the this compound motif into more complex and rigid architectures to enhance stereocontrol in asymmetric reactions. nih.gov Strategies may include:

P-Chirogenic Ligands: Creating ligands where the phosphorus atom itself is the stereocenter, a design known to produce highly enantioselective catalysts. nih.govtcichemicals.com

Biaryl-inspired Structures: Developing ligands that mimic the successful biaryl phosphine backbone, which is known to form highly active catalysts. nih.gov

C-H Functionalization: Employing catalytic C-H bond functionalization to build extensive libraries of diversified phosphine ligands with novel electronic and steric properties. souleresearchgroup.org

The goal is to create conformationally rigid and electron-rich ligands that exhibit superior enantioselectivity and high catalytic activity in a broader range of transition-metal-catalyzed reactions. nih.gov

Integration into Flow Chemistry and Sustainable Catalysis

The integration of this compound-based catalysts into continuous flow chemistry systems represents a significant step towards more sustainable and efficient chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and process scaling. beilstein-journals.org

A key opportunity lies in developing heterogenized catalysts where the this compound ligand is immobilized on a solid support, such as a polymer resin or silica. beilstein-journals.org This approach facilitates catalyst recovery and reuse, significantly reducing costs and waste. Such systems can be packed into column reactors, eliminating the need for downstream filtration and work-up procedures, which aligns with the principles of green chemistry. beilstein-journals.org Furthermore, since the furan components of the ligand can be derived from lignocellulosic biomass via furfural, these catalysts possess inherent sustainability credentials. rsc.org This "biomass-to-catalyst" pipeline is a promising avenue for developing greener chemical processes.

Advancements in Computational Modeling for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design and optimization of phosphine ligands and their corresponding catalysts. nih.govresearchgate.net By modeling the transition states of catalytic cycles, researchers can predict how modifications to a ligand's structure will impact reaction outcomes, such as yield and enantioselectivity. nih.govresearchgate.net

For this compound-based systems, computational modeling can provide deep insights into:

Ligand-Metal Interactions: Elucidating the precise nature of the bonding between the phosphine and the metal center.

Mechanism and Selectivity: Proposing models that explain the origin of stereoselectivity in asymmetric catalysis. nih.gov

Geometric and Electronic Effects: Comparing the properties of novel ligand-metal complexes with established systems to guide the design of more efficient catalysts. nih.gov

This predictive power accelerates the discovery process, reducing the need for extensive empirical screening. The synergy between computational modeling and experimental work has been shown to be highly effective in developing high-performance catalysts, a principle that is directly applicable to the future design of this compound ligands. acs.orgnih.gov

Potential in Materials Science and Functional Molecule Synthesis

The application of phosphine ligands and their metal complexes extends beyond catalysis into the realm of materials science and the synthesis of functional molecules. nih.gov this compound and its derivatives are promising candidates for this emerging field. An expressed goal in modern chemistry is to leverage catalytic C-H functionalization of phosphines to synthesize novel organic materials that incorporate phosphorus atoms, creating unique properties. souleresearchgroup.org

Potential applications include:

Polymer Synthesis: Bisacylphosphine oxides, a related class of compounds, are used as highly efficient photoinitiators in the production of specialized polymers, such as those used in dental adhesives. nih.govbeilstein-journals.org This demonstrates the potential for phosphine derivatives in advanced material applications.

Nanomaterials: In a notable application, bis[tri(2-furyl)phosphine]palladium(II) dichloride was encapsulated within a biocompatible polymer to create palladium nanoparticles. researchgate.net These nano-encapsulated catalysts were designed for in vivo therapeutic applications, showcasing the potential of furyl phosphine complexes in creating sophisticated functional nanomaterials. researchgate.net